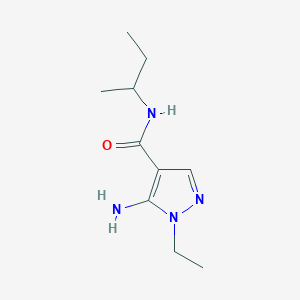

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C10H18N4O |

|---|---|

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

5-amino-N-butan-2-yl-1-ethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C10H18N4O/c1-4-7(3)13-10(15)8-6-12-14(5-2)9(8)11/h6-7H,4-5,11H2,1-3H3,(H,13,15) |

InChI-Schlüssel |

ZABFTOCDEUPOHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)NC(=O)C1=C(N(N=C1)CC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Amino-N-(Butan-2-yl)-1-ethyl-1H-pyrazol-4-carboxamid umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Aminogruppe: Die Aminogruppe kann durch Reaktion des Pyrazolderivats mit einem geeigneten Amin, wie z. B. Butan-2-amin, unter kontrollierten Bedingungen eingeführt werden.

Ethylierung: Die Ethylgruppe kann durch eine Alkylierungsreaktion unter Verwendung eines Ethylierungsmittels wie Ethyliodid eingeführt werden.

Carboxamidbildung: Die Carboxamidgruppe kann durch Reaktion des Pyrazolderivats mit einem geeigneten Carbonsäurederivat, wie z. B. einem Säurechlorid oder einem Ester, in Gegenwart einer Base gebildet werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Amino-N-(Butan-2-yl)-1-ethyl-1H-pyrazol-4-carboxamid kann die großtechnische Synthese unter Verwendung ähnlicher Reaktionsschritte wie oben beschrieben umfassen, mit Optimierung auf Ausbeute und Reinheit. Das Verfahren kann Folgendes umfassen:

- Verwendung von kontinuierlichen Strömungsreaktoren für effiziente Mischung und Reaktionssteuerung.

- Implementierung von Reinigungstechniken wie Kristallisation, Destillation und Chromatographie, um ein hochreines Produkt zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Amino-N-(Butan-2-yl)-1-ethyl-1H-pyrazol-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Amino- und Carboxamidgruppen können unter geeigneten Bedingungen an Substitutionsreaktionen mit Elektrophilen oder Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Elektrophile wie Alkylhalogenide, Nukleophile wie Amine und Basen oder Säuren als Katalysatoren.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit modifizierten funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit veränderten Oxidationsstufen.

Substitution: Substituierte Pyrazolderivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Amino-N-(Butan-2-yl)-1-ethyl-1H-pyrazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Folgendes ausüben:

Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an biologischen Prozessen beteiligt sind.

Wechselwirkung mit Rezeptoren: Modulation der Rezeptoraktivität, um zelluläre Signalwege zu beeinflussen.

Signalwegmodulation: Beeinflussung wichtiger Signalwege wie Apoptose, Zellproliferation und Entzündung.

Wirkmechanismus

The mechanism of action of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Pathway Modulation: Affecting key pathways such as apoptosis, cell proliferation, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Pyrazole Core

The target compound differs from structurally related pyrazole carboxamides in its substitution pattern:

- Position 1: The 1-ethyl group distinguishes it from compounds like 5-amino-N-(2-chloro-5-nitrophenyl)-1H-pyrazole-4-carboxamide (), which lacks alkylation at position 1. This ethyl group may enhance lipophilicity and alter steric interactions in biological systems .

- Carboxamide Substituent: The N-(butan-2-yl) group contrasts with aryl substituents (e.g., 2-chloro-5-nitrophenyl or 4,6-dimethylpyrimidin-2-yl in ).

Stereochemical Considerations

The butan-2-yl group introduces a chiral center. demonstrates that enantiomeric forms of butan-2-yl esters (e.g., EFETOV-S-S-5 vs. EFETOV-S-5) exhibit distinct biological activities as insect attractants . While the target compound’s stereochemistry is unspecified, its configuration (R or S) could significantly influence receptor binding or pharmacokinetics if developed as a bioactive agent.

Physicochemical and Spectroscopic Properties

NMR and Mass Spectrometry Data

- 1H-NMR: Pyrazole carboxamides in show characteristic peaks for the amino group (~5–6 ppm) and pyrazole protons (~7–8 ppm). The butan-2-yl group would likely produce a multiplet at ~1.0–1.5 ppm (CH3 and CH2) and a septet for the methine proton (~3.5–4.0 ppm) .

- 13C-NMR : The carboxamide carbonyl is expected near 165–170 ppm, consistent with reported analogs .

Solubility and Lipophilicity

The N-(butan-2-yl) and 1-ethyl groups likely increase lipophilicity compared to aryl-substituted analogs (e.g., ’s nitro- or pyrimidinyl-containing compounds). This could enhance membrane permeability but reduce aqueous solubility.

Comparison with Bioactive Carboxamides and Esters

Cannabinoid Receptor Ligands ()

Key differences include:

- Pharmacophore: Cannabinoid agonists often feature bicyclic or terpenoid motifs, whereas the target compound’s alkyl-carboxamide structure lacks these elements.

- Signal Transduction : CB1 receptors modulate ion channels (e.g., Q-type calcium channels), but alkyl-pyrazole carboxamides like the target compound may interact with unrelated targets .

Butan-2-yl Esters in Pheromone Research ()

Butan-2-yl esters (e.g., EFETOV-S-5) act as insect pheromones.

Yield and Purity

reports 75–85% purity for butan-2-yl esters via HPLC, suggesting similar challenges in purifying alkyl-carboxamides due to steric hindrance during crystallization .

Functionalization Potential

The amino group at position 5 allows further derivatization (e.g., acylation or Schiff base formation), a strategy employed in for aryl-substituted analogs .

Data Tables

Table 1: Structural Comparison of Pyrazole Carboxamides

Biologische Aktivität

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family. Its unique structure incorporates an amino group, a butan-2-yl side chain, and a carboxamide functional group, which contribute to its biological activities. This article reviews the compound's biological activity based on recent studies, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- CAS Number : 1556477-15-6

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Initial findings suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. Its ability to modulate these pathways could be useful in treating conditions characterized by excessive inflammation.

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have indicated that it can affect various cancer cell lines, including those derived from lung and breast cancers .

- Mechanisms of Action : The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors or enzymes relevant to metabolic pathways associated with inflammation and tumor growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-amino-N-(butan-2-yl)-1-methylpyrazole-4-carboxamide | Methyl group instead of ethyl | Potentially different biological activity profiles |

| 1-(butan-2-yl)-5-methylpyrazole | Lacks amino group | Primarily used as a building block in synthetic chemistry |

| 4-amino-N-[4-(dimethylamino)butan-2-yl]-1-ethylpyrazole | Dimethylamino substituent | Enhanced solubility and possibly altered pharmacodynamics |

The unique arrangement of functional groups in this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.

Study on Antitumor Activity

A recent study evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant inhibition of cell growth in the A549 lung cancer cell line, with an IC₅₀ value indicating effective concentration for half-maximal inhibition . Further investigations are warranted to explore its efficacy against other cancer types.

Mechanistic Studies

Mechanistic studies have suggested that the compound may induce apoptosis in cancer cells by activating caspase pathways. This was evidenced by increased caspase 3/7 activity in treated cells, indicating that the compound could trigger programmed cell death effectively .

Future Directions

The ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will focus on:

- Detailed structure–activity relationship (SAR) analyses to optimize its pharmacological properties.

- Investigating its potential as a lead compound for drug development targeting inflammatory diseases and cancers.

Q & A

(Basic) What are the established synthetic methodologies for preparing 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide?

Answer:

The compound is synthesized via multi-step reactions, typically starting with cyclocondensation of precursors like ethyl acetoacetate and substituted hydrazines to form the pyrazole core. Subsequent steps involve carboxamide formation through nucleophilic substitution or coupling reactions. Key considerations include:

- Cyclocondensation optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction efficiency .

- Protection/deprotection strategies : Protect the amino group during coupling to avoid side reactions, followed by acidic/basic hydrolysis for deprotection .

- Workup procedures : Acidification (e.g., HCl) precipitates intermediates, while recrystallization from ethanol/water mixtures ensures purity .

(Basic) Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A combination of spectroscopic and computational methods is critical:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions and carboxamide formation (e.g., δ 160–165 ppm for carbonyl groups) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for pyrazolecarboxylic acid derivatives .

- DFT calculations : Validate experimental IR and UV-Vis spectra by predicting vibrational modes and electronic transitions .

(Advanced) How can researchers address discrepancies in reported biological activities of structurally similar pyrazole carboxamides?

Answer:

Discrepancies often arise from substituent effects or assay variability. Mitigation strategies include:

- Systematic SAR studies : Synthesize analogs with controlled substituent changes (e.g., halogen vs. alkyl groups) and test under standardized bioassays .

- Computational validation : Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases, resolving activity variations across studies .

- Orthogonal assays : Cross-validate using enzyme inhibition (e.g., IC50) and cell viability (MTT) assays to eliminate method-specific biases .

(Advanced) What computational strategies are recommended for predicting the reactivity and interaction mechanisms of this compound?

Answer:

Advanced computational workflows include:

- DFT analysis : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Electrostatic potential maps highlight hydrogen-bonding regions .

- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and conformational flexibility .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize analogs for synthesis .

(Advanced) How should reaction conditions be optimized to improve yields in the synthesis of this compound?

Answer:

Optimization parameters:

- Solvent selection : Switch from ethanol to DMF for better solubility of hydrophobic intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .

- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in carboxamide formation .

(Basic) What structural features of this compound influence its physicochemical properties such as solubility and melting point?

Answer:

- Lipophilicity : The butan-2-yl and ethyl groups reduce aqueous solubility but enhance membrane permeability.

- Hydrogen bonding : The carboxamide and amino groups increase melting points (observed range: 178–247°C in analogs) via intermolecular interactions .

- Electronic effects : Electron-withdrawing substituents (e.g., Cl) lower melting points by disrupting crystal packing .

(Advanced) What experimental approaches are used to study the compound's interaction with biological targets at the molecular level?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kon/koff rates) with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate enthalpic/entropic drivers .

- Cryo-EM/X-ray crystallography : Resolves ligand-binding poses at <3 Å resolution, guiding SAR refinement .

(Basic) What purification techniques are most suitable for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .

- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals, confirmed by sharp melting points .

- Preparative HPLC : Employ C18 columns (MeCN/H2O + 0.1% TFA) for scale-up purification .

(Advanced) How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?

Answer:

- Analog library design : Introduce substituents at the pyrazole C-3 and carboxamide N-positions to probe steric/electronic effects .

- Multivariate analysis : Principal Component Analysis (PCA) correlates structural descriptors (e.g., Hammett σ) with bioactivity .

- Co-crystallization : Resolve ligand-target complexes (e.g., kinase inhibitors) to identify critical binding interactions .

(Advanced) What strategies mitigate degradation during storage of pyrazole carboxamide derivatives?

Answer:

- Photostability : Store in amber vials under argon at -20°C to prevent UV-induced degradation .

- Lyophilization : Formulate with cyclodextrins to stabilize hygroscopic compounds in solid state .

- Stability monitoring : Use HPLC-DAD/LC-MS every 3–6 months to track degradation products (e.g., hydrolyzed carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.